6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H16BFN2O2 and its molecular weight is 238.069. The purity is usually 95%.
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Scientific Research Applications
Environmental and Health Safety
- PFAS Removal : Amine-containing sorbents, which could be related to the structural characteristics of the specified compound, have been highlighted as potential alternatives for PFAS control in water treatment. The focus is on the removal efficiency and the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Chemical Synthesis and Design
- p38α MAP Kinase Inhibitors : The design and synthesis of compounds with a tri- and tetra-substituted imidazole scaffold, which shares a resemblance with the query compound in terms of targeting specific protein kinases for therapeutic intervention, have been reviewed. The focus is on achieving higher binding selectivity and potency through structural modifications (Scior et al., 2011).
Mechanistic Insights and Biological Activities
- Fluorine Chemistry in Cancer Treatment : Developments in fluorine chemistry, including fluorinated pyrimidines (FPs) for cancer treatment, are reviewed. The synthesis methods, including the role of fluorine in enhancing the therapeutic efficacy of FPs, are discussed, highlighting the importance of structural modifications for biological activity (Gmeiner, 2020).
Fluorinated Compounds in Agrochemicals
- Fluorinated Agrochemicals : The review discusses methodologies for the incorporation of fluorine into agrochemicals over the last decade, highlighting the significant role of fluorine-containing building blocks. This approach is pivotal for the development of new agrochemicals, with a focus on enhancing efficacy and environmental compatibility (Wang et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures are often used as intermediates in the synthesis of various organic compounds .
Mode of Action
Similar compounds are known to be used in the borylation of arenes . This suggests that the compound might interact with its targets through a borylation mechanism.
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of conjugated copolymers , which suggests that it might be involved in the polymerization pathway.
Result of Action
As an intermediate in chemical synthesis, its primary role would be to react with other compounds to form new chemical entities .
Action Environment
Similar compounds are typically stored in a cool environment (0-10°c) to maintain their stability .
Properties
IUPAC Name |
6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(14)15-9(7)13/h5-6H,1-4H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUHDSKWFVRYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732211 |
Source
|
Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-67-6 |
Source
|
Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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